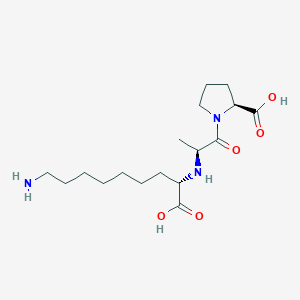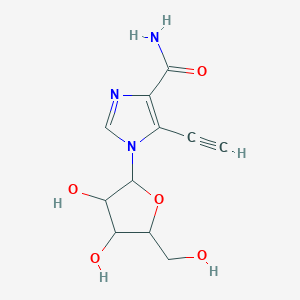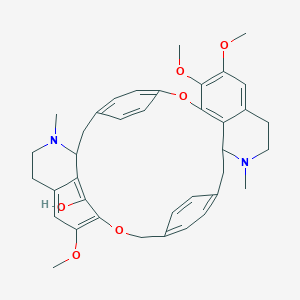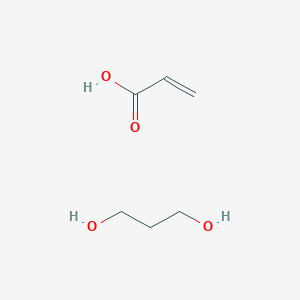
Titanium, tributoxy(2-propanolato)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, tributoxy(2-propanolato)-, (T-4)-, also known as titanium isopropoxide, is a widely used precursor in the synthesis of titanium-containing materials. Its high reactivity and versatility make it a valuable tool in various scientific research applications.
Wirkmechanismus
T-4 is a highly reactive compound that readily reacts with water and other functional groups. The mechanism of action of T-4 in the synthesis of Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials involves the hydrolysis of T-4 to form Titanium, tributoxy(2-propanolato)-, (T-4)- hydroxide, which then undergoes further reactions to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, can affect the rate and selectivity of the reaction.
Biochemical and Physiological Effects:
T-4 is not intended for use in drug development or medical applications, and therefore, its biochemical and physiological effects have not been extensively studied. However, T-4 has been reported to exhibit cytotoxicity in some cell lines, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
T-4 is a highly versatile precursor that can be used in a wide range of synthetic applications. Its high reactivity and ease of use make it a valuable tool in the laboratory. However, T-4 is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, which can affect its reactivity and yield.
Zukünftige Richtungen
There are many future directions for the use of T-4 in scientific research. One area of interest is the development of new Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials with improved catalytic and electronic properties. Another area of interest is the use of T-4 in the synthesis of Titanium, tributoxy(2-propanolato)-, (T-4)--based materials for biomedical applications, such as drug delivery and tissue engineering. Additionally, the development of new synthesis methods for T-4 and its derivatives may lead to improved yields and selectivity in the production of Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials.
Synthesemethoden
T-4 is synthesized by the reaction of Titanium, tributoxy(2-propanolato)-, (T-4)- tetrachloride with isopropanol in the presence of butyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. This method is widely used in the preparation of T-4 due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
T-4 is widely used in the synthesis of various Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials, such as Titanium, tributoxy(2-propanolato)-, (T-4)- dioxide nanoparticles, Titanium, tributoxy(2-propanolato)-, (T-4)- carbide, and Titanium, tributoxy(2-propanolato)-, (T-4)- nitride. These materials have a wide range of applications in various fields, including catalysis, energy storage, and biomedical engineering. T-4 is also used in the production of Titanium, tributoxy(2-propanolato)-, (T-4)--based thin films for electronic and optical applications.
Eigenschaften
CAS-Nummer |
116928-85-9 |
|---|---|
Molekularformel |
C15H38O4Ti |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
butan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H10O.C3H8O.Ti/c3*1-2-3-4-5;1-3(2)4;/h3*5H,2-4H2,1H3;3-4H,1-2H3; |
InChI-Schlüssel |
MOXWDINBBYYODO-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.CC(C)O.[Ti] |
Kanonische SMILES |
CCCCO.CCCCO.CCCCO.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)





![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)





